N'-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide
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Overview
Description
N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrrolo[2,1-a]isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation of pyrrolo[2,1-a]isoquinoline derivatives with hydrazides under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-[(E)-PHENYLMETHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27N3O5S2 |
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Molecular Weight |
525.6 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C26H27N3O5S2/c1-3-16-35(31,32)24-22-21-13-9-8-12-20(21)14-15-29(22)23(25(24)36(33,34)17-4-2)26(30)28-27-18-19-10-6-5-7-11-19/h5-15,18H,3-4,16-17H2,1-2H3,(H,28,30)/b27-18+ |
InChI Key |
DAYYRFPFQNLRJX-OVVQPSECSA-N |
Isomeric SMILES |
CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C4=CC=CC=C4 |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC4=CC=CC=C4 |
Origin of Product |
United States |
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